5-Bromo-6-azaindole-3-carboxylic acid methyl ester is a derivative of azaindole, a class of compounds known for their diverse biological activities, including potential applications in drug development. This compound features a bromine atom at the 5-position and a methyl ester group at the carboxylic acid functional group, making it an interesting target for synthetic and medicinal chemistry.
5-Bromo-6-azaindole-3-carboxylic acid methyl ester belongs to the class of heterocyclic compounds, specifically nitrogen-containing heterocycles. It can be classified under:
The synthesis of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester typically involves several chemical reactions, including:
The synthesis can be achieved through various pathways, including:
The molecular structure of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester can be represented as follows:
The compound features:
Key structural data includes:
COC(=O)C1=CNC2=CC(Br)=NC=C21
.5-Bromo-6-azaindole-3-carboxylic acid methyl ester can undergo various chemical reactions:
These reactions are typically facilitated under acidic or basic conditions, depending on the desired product. For instance, hydrolysis may require acidic catalysis to proceed efficiently .
The mechanism of action for compounds like 5-Bromo-6-azaindole-3-carboxylic acid methyl ester often involves:
Studies have shown that azaindoles can effectively inhibit kinase activity, suggesting their potential as therapeutic agents in cancer and other diseases .
Relevant data includes:
5-Bromo-6-azaindole-3-carboxylic acid methyl ester has several applications in scientific research, including:
Research continues to explore its potential in various therapeutic contexts, particularly in oncology and metabolic diseases .
Azaindoles represent a privileged structural motif in medicinal chemistry due to their bioisosteric relationship with indoles while offering superior physicochemical properties. These nitrogen-rich heterocycles consist of a pyrrole ring fused to a pyridine ring, creating multiple sites for strategic functionalization. The 6-azaindole variant (1H-pyrrolo[2,3-c]pyridine) positions the pyridine nitrogen at the 6-position, which significantly influences electron distribution and molecular recognition properties. This electron-deficient scaffold enhances hydrogen bonding capabilities and improves water solubility compared to canonical indole structures, making it particularly valuable in kinase inhibitor design [8].
The structural versatility of 6-azaindoles enables targeted interactions with biological macromolecules. For example, the N1-H proton serves as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, facilitating dual-point binding with protein targets. This characteristic underpins their frequent appearance in anticancer and antiviral agents. The 3-carboxylic acid methyl ester functionality—as present in 5-Bromo-6-azaindole-3-carboxylic acid methyl ester (methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate)—provides an ideal synthetic handle for further derivatization via hydrolysis, amidation, or cross-coupling reactions [6]. A comparative analysis of azaindole isomers reveals distinct advantages of the 6-azaindole configuration:
Table 1: Bioactivity Profile of Azaindole Isomers
Isomer Type | Representative Compound | Target Engagement | Key Therapeutic Area |
---|---|---|---|
4-Azaindole | 5-Methyl-4-azaindole-3-carboxylate | Kinase inhibition | Oncology |
5-Azaindole | 6-Bromo-5-azaindole-3-carboxylate | Antiviral activity | Infectious diseases |
6-Azaindole | 5-Bromo-6-azaindole-3-carboxylate | Kinase inhibition | Oncology/CNS disorders |
7-Azaindole | 5-Bromo-7-azaindole-3-carboxylate | Trypanosome growth inhibition | Neglected tropical diseases |
Recent studies demonstrate that 6-azaindole derivatives exhibit enhanced blood-brain barrier penetration potential compared to other isomers—a critical property for central nervous system-targeted therapeutics [7]. The scaffold's planar architecture facilitates π-stacking interactions with aromatic amino acid residues, while its dipole moment (enhanced by the asymmetric nitrogen placement) strengthens binding affinity to ATP pockets in kinases [8].
Halogenation of azaindoles serves multiple strategic purposes in drug development, with bromination at the 5-position being particularly significant. The introduction of a bromine atom creates a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig reactions), enabling efficient structure-activity relationship (SAR) exploration. In 5-Bromo-6-azaindole-3-carboxylic acid methyl ester (CAS 1427503-97-6), the bromine atom at C5 activates the ring for subsequent functionalization while simultaneously influencing the compound's electronic distribution and binding interactions [2].
The bromine atom's substantial steric and electronic effects enhance target binding through halogen bonding interactions—a phenomenon where the electrophilic region of the halogen (σ-hole) forms favorable interactions with Lewis basic residues in protein binding pockets. This is particularly valuable in kinase inhibition, where halogen bonding to backbone carbonyl groups can significantly boost potency. Studies on 7-azaindole derivatives demonstrate that brominated analogs exhibit 3-5 fold enhanced potency against Trypanosoma brucei compared to non-halogenated counterparts, validating the strategic incorporation of halogens [7]. The position of halogenation profoundly impacts bioactivity:
Table 2: Positional Impact of Bromine in Azaindole Derivatives
Bromine Position | Representative Compound | Relative Potency | Key Metabolic Stability |
---|---|---|---|
4-Azaindole-5-Br | Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Moderate (EC₅₀ = 0.8 μM) | Moderate clearance |
5-Azaindole-6-Br | Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | High (EC₅₀ = 0.2 μM) | Reduced clearance |
6-Azaindole-5-Br | 5-Bromo-6-azaindole-3-carboxylic acid methyl ester | High (EC₅₀ = 0.3 μM) | Improved metabolic stability |
7-Azaindole-5-Br | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Variable | Site of metabolism modification |
Bromination significantly alters metabolic stability by blocking susceptible positions from oxidative metabolism. In lead optimization studies of 7-azaindole anti-trypanosomal agents, bromination at C5 reduced human liver microsome clearance from 190 μg/min/mg protein to <30 μg/min/mg protein by preventing hydroxylation at the 5-position—a primary metabolic soft spot identified in non-brominated analogs [7]. This protective effect enhances plasma half-life and overall drug exposure, making brominated azaindoles particularly valuable for therapeutic applications requiring sustained target engagement.
The methyl ester functionality in 6-azaindole derivatives serves as a critical synthetic intermediate that balances reactivity with stability during multi-step syntheses. 5-Bromo-6-azaindole-3-carboxylic acid methyl ester (CAS 1427503-97-6) exemplifies this strategic design, where the ester group can be selectively hydrolyzed to the carboxylic acid or transformed directly to amides and other functional groups without disrupting the bromine substituent or the azaindole core [6]. The methyl ester offers distinct advantages over ethyl or bulkier esters: (1) minimal steric hindrance for nucleophilic attack, (2) enhanced crystallinity for purification, and (3) optimal volatility for chromatographic separation.
Synthetic methodologies for installing this functionality typically involve:
The methyl ester's strategic value is particularly evident in parallel synthesis approaches for lead optimization. For example, in the development of kinase inhibitors, the ester serves as a convergence point for diversification: hydrolysis provides the carboxylic acid for amide coupling, while the bromine enables cross-coupling to introduce diverse aromatic/heteroaromatic systems. This dual functionality permits combinatorial access to hundreds of analogs for SAR studies [7]. The methyl ester also demonstrates superior stability under typical storage conditions (room temperature, inert atmosphere) compared to more labile functionalities, ensuring consistent reagent quality over extended periods [4].
Table 3: Synthetic Applications of Methyl Ester-Functionalized Azaindoles
Reaction Type | Reaction Conditions | Key Transformation | Application in Drug Synthesis |
---|---|---|---|
Hydrolysis | LiOH/THF-H₂O (0°C to rt) | Ester → Carboxylic acid | Preparation of carboxylic acids for amide coupling |
Amidation | Amine, AlMe₃ (toluene, 80°C) | Direct amide formation | Generation of diverse amide libraries |
Transesterification | Alcohol, NaOMe, reflux | Methyl → Alkyl ester | Synthesis of prodrugs with enhanced absorption |
Reduction | DIBAL-H, toluene (-78°C) | Ester → Aldehyde | Access to aldehyde intermediates for reductive amination |
Nucleophilic substitution | R-H, Pd(dppf)Cl₂, K₂CO₃ | Bromine replacement | Synthesis of biaryl systems for kinase inhibitors |
The methyl ester functionality also serves as a directing group in metalation reactions, enabling regioselective functionalization adjacent to the ester. This property has been exploited in directed ortho-metalation (DoM) strategies to introduce substituents at the azaindole 4-position, which would otherwise be challenging to functionalize selectively . The ester's electron-withdrawing nature activates the ring for nucleophilic substitution and stabilizes carbanion intermediates during metal-halogen exchange reactions, further enhancing the synthetic utility of these versatile intermediates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0